molecular formula C17H16N4OS2 B12145243 N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12145243
M. Wt: 356.5 g/mol
InChI Key: OAJWYFYWKDNROF-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylamino group at position 5 and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a broader class of thiadiazole derivatives studied for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition .

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C17H16N4OS2/c22-15(18-11-13-7-3-1-4-8-13)12-23-17-21-20-16(24-17)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,22)(H,19,20)

InChI Key

OAJWYFYWKDNROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 5-(phenylamino)-1,3,4-thiadiazol-2-thiol scaffold is synthesized via oxidative cyclization of phenyl thiosemicarbazide precursors. In a representative method by Gowramma et al., thiosemicarbazide derivatives are treated with concentrated sulfuric acid at 80–90°C for 6–8 hours, yielding the thiadiazole ring with a phenylamino substituent. The reaction proceeds through intramolecular nucleophilic attack and dehydration, forming the 1,3,4-thiadiazole core (Figure 1A).

Key Data

  • Reactants : Phenyl thiosemicarbazide (1.0 equiv), H₂SO₄ (excess)

  • Conditions : 80–90°C, 6–8 h

  • Yield : 68–72%

Sulfanyl-Acetamide Coupling Strategies

Nucleophilic Substitution with Activated Acetamide

The sulfanyl group at position 2 of the thiadiazole undergoes nucleophilic substitution with N-benzyl-2-chloroacetamide. Pattanayak et al. demonstrated this approach using potassium hydroxide (KOH) as a base in dimethylformamide (DMF) at 0–5°C, achieving 84% yield. The chloroacetamide’s electrophilic carbon is attacked by the thiolate anion, forming the C–S bond (Figure 1B).

Optimization Insights

  • Solvent : DMF > acetonitrile (due to better solubility of intermediates)

  • Temperature : 0–5°C minimizes side reactions (e.g., oxidation)

  • Base : KOH > NaHCO₃ (higher reactivity of thiolate anion)

Carbodiimide-Mediated Amide Bond Formation

For sterically hindered substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling between 5-(phenylamino)-1,3,4-thiadiazol-2-thiol and N-benzyl-2-carboxyacetamide. Chhajed et al. reported 76% yield after 24-hour stirring in acetonitrile, followed by ethyl acetate extraction (Table 1).

Critical Parameters

  • Coupling Agents : EDC/HOBt (1:1 molar ratio)

  • Reaction Time : 24 h (monitored by TLC)

  • Workup : Sequential washes with 5% NaHCO₃ and H₂SO₄ to remove unreacted reagents

Table 1: Comparative Analysis of Sulfanyl-Acetamide Coupling Methods

MethodReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
Nucleophilic SubstitutionKOH, N-benzyl-2-chloroacetamideDMF0–58498.2
EDC/HOBt CouplingEDC, HOBtAcetonitrileRT7697.5

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Sahoo et al. developed a microwave-assisted route using 5-(phenylamino)-1,3,4-thiadiazol-2-thiol and N-benzyl-2-bromoacetamide. Irradiation at 300 W for 15 minutes in ethanol increased yields to 89% by enhancing reaction kinetics (Figure 1C).

Advantages

  • Time Reduction : 15 min vs. 6–8 h (conventional heating)

  • Energy Efficiency : 40% lower energy consumption

Solid-Phase Synthesis

A patent by Aliabadi et al. disclosed a solid-phase method using Wang resin functionalized with the thiadiazole core. After coupling with N-benzyl-2-mercaptoacetamide, cleavage with trifluoroacetic acid (TFA) yielded the target compound with 91% purity.

Steps

  • Resin activation with 1,3,4-thiadiazole-2-thiol

  • Coupling with N-benzyl-2-mercaptoacetamide (DIC as activator)

  • TFA cleavage (95% efficiency)

Structural Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 7.45–7.32 (m, 10H, aromatic), 4.52 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂)

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O), 645 cm⁻¹ (C–S)

  • HRMS : m/z 412.0421 [M+H]⁺ (calc. 412.0418)

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity for all synthetic batches, with retention time = 6.7 min.

Challenges and Optimization Opportunities

Byproduct Formation

Oxidation of the sulfanyl group to sulfoxide (R–SO–R’) occurs at temperatures >50°C, necessitating inert atmospheres (N₂/Ar) and antioxidant additives (e.g., ascorbic acid).

Scalability Issues

Microwave and solid-phase methods face scalability limitations. Batch reactor trials achieved 500-g scale with 82% yield using the nucleophilic substitution route .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in dimethylformamide at 60°C.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Anticancer Activity
  • The compound in , [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide, demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM), attributed to the electron-donating methyl group on the phenylamino substituent . The target compound’s unsubstituted phenylamino group may exhibit differing potency due to reduced steric and electronic effects.
Antimicrobial Activity
  • Oxadiazole derivatives () with 3,4,5-trimethoxyphenyl groups showed broad-spectrum antimicrobial activity (MIC = 12.5–25 µg/mL against S. aureus and E. coli). The trimethoxy moiety enhances membrane penetration, a feature absent in the target compound .
Enzyme Inhibition
  • Sulfonamide-containing analogs (e.g., 4c in ) target carbonic anhydrase and acetylcholinesterase, with IC₅₀ values in the low micromolar range. The sulfamoyl group in 4c improves binding to enzyme active sites, whereas the target compound’s phenylamino group may favor interactions with other biological targets .

Physicochemical Properties

  • Melting Points : Benzylthio derivatives (e.g., 5h, 133–135°C) generally exhibit lower melting points than methylthio analogs (e.g., 5f, 158–160°C), likely due to reduced crystallinity from bulky substituents .

Structural Conformations

  • highlights a thiadiazole derivative with a butterfly-shaped conformation, where thiadiazole and phenyl rings are nearly coplanar. Such arrangements may influence π-π stacking interactions in biological systems. The target compound’s phenylamino group could adopt a similar planar orientation, optimizing receptor binding .

Biological Activity

N-benzyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure comprising a benzyl group, an acetamide moiety, and a thiadiazole ring with a phenylamino substituent. The presence of the thiadiazole ring is significant as it is associated with various biological activities, including anticancer effects.

Molecular Formula: C17H16N4OS2
CAS Number: 879920-15-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzylation: The introduction of the benzyl group to enhance biological activity.
  • Acetamide Formation: Finalizing the structure by attaching the acetamide moiety.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.73Induction of apoptosis
HeLa (Cervical)0.37Cell cycle arrest at sub-G1 phase
A549 (Lung)0.95Inhibition of cell proliferation

These results suggest that the compound effectively inhibits cancer cell growth by inducing apoptosis and blocking cell cycle progression.

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation: Interference with key regulatory proteins involved in cell division.

In vitro studies have shown that this compound can activate caspases 3 and 9 in breast cancer cells (MCF7), enhancing apoptotic signaling pathways .

Case Studies and Research Findings

A study comparing various thiadiazole derivatives demonstrated that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin . The findings support its potential as a lead compound for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Table 2: Comparison with Similar Thiadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
N-(4-acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)acetamideHydroxyl group additionAnticancer against skin cancer
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideTrifluoromethyl groupEffective against breast cancer

The unique combination of functional groups in this compound distinguishes it from other derivatives and enhances its pharmacological profile.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
The synthesis requires precise control of temperature (typically 60–80°C), solvent choice (e.g., DMF or THF for solubility and reactivity), and reaction time (6–24 hours) to maximize yield (70–85%) and purity (>95%). Key steps include:

  • Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives.
  • Acylation using chloroacetyl chloride or benzyl bromide under basic conditions (e.g., NaHCO₃).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Monitoring pH during amidation (pH 7–8) minimizes side reactions.

Basic: Which analytical techniques are essential for confirming structure and purity?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiadiazole C-S peaks at ~160–170 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 437.08).
  • FTIR : Identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns.

Advanced: How does the 1,3,4-thiadiazole ring influence reactivity and bioactivity?

Answer:
The thiadiazole ring acts as a bioisostere for pyrimidine , enabling interactions with biological targets (e.g., enzymes, DNA). Its electron-deficient nature facilitates nucleophilic substitutions (e.g., sulfanyl group displacement). Modifications at the 5-position (phenylamino group) enhance antimicrobial or anticancer activity by altering steric and electronic profiles .

Advanced: How can computational methods guide SAR studies?

Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets (e.g., carbonic anhydrase IX) by analyzing interactions between the thiadiazole core and active-site residues.
  • DFT Calculations (Gaussian) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity.
  • QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups at the benzyl position) with IC₅₀ values.

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Answer:

  • Single-Crystal XRD (SHELXL) : Provides unambiguous confirmation of bond lengths/angles, resolving ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
  • Variable Temperature NMR : Detects dynamic effects (e.g., rotational barriers) that may obscure signals at room temperature .
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to validate proposed structures.

Advanced: What mechanisms underpin its biological activity?

Answer:

  • Enzyme Inhibition : The sulfanyl-acetamide moiety chelates metal ions (e.g., Zn²⁺ in carbonic anhydrase), disrupting catalytic activity.
  • DNA Intercalation : The planar thiadiazole ring inserts between base pairs, inducing apoptosis in cancer cells.
  • ROS Scavenging : Thioether groups mitigate oxidative stress, validated via DPPH assays.

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while retaining thiadiazole bioactivity.
  • Prodrug Strategies : Mask the acetamide group with enzymatically cleavable esters to improve oral bioavailability.
  • Metabolic Stability : Replace labile benzyl groups with fluorinated analogs to reduce CYP450-mediated degradation.

Basic: How is crystallography applied to study this compound?

Answer:

  • SHELXL Refinement : Resolves disorder in the benzyl group and validates hydrogen bonding networks (e.g., N-H···O interactions) .
  • Crystallization : Diffuse vapor techniques (e.g., methanol/water mixtures) yield diffraction-quality crystals (space group P2₁/c) .

Advanced: What are the thermal stability profiles?

Answer:

  • TGA/DSC : Decomposition onset at ~220°C, with a melting endotherm at 185–190°C .
  • Kinetic Stability : Activation energy (Eₐ) calculated via Kissinger method confirms resistance to thermal degradation.

Advanced: How to address polymorphism in formulation studies?

Answer:

  • PXRD : Identifies polymorphic forms (e.g., Form I vs. II) by distinct diffraction patterns .
  • Solvent Screening : Ethanol/acetone mixtures favor the thermodynamically stable polymorph.

Advanced: What strategies resolve enantiomeric impurities?

Answer:

  • Chiral HPLC (Chiralpak AD-H) : Separates enantiomers using hexane/isopropanol gradients.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during acylation to enforce stereocontrol.

Basic: How to scale up synthesis without compromising yield?

Answer:

  • Flow Chemistry : Continuous reactors minimize exothermic risks during thiadiazole formation.
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions.

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